Product packaging for Octyl 4-formylbenzoate(Cat. No.:CAS No. 97051-60-0)

Octyl 4-formylbenzoate

Cat. No.: B8453495
CAS No.: 97051-60-0
M. Wt: 262.34 g/mol
InChI Key: BJRYGRGGLTYREP-UHFFFAOYSA-N
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Description

Octyl 4-formylbenzoate, with the CAS number 97051-60-0, is an organic compound with the molecular formula C16H22O3 and a molecular weight of 262.34 g/mol . This compound is also known by several synonyms, including p-octyloxycarbonylbenzaldehyde and 4-formylbenzoic acid octyl ester . The compound features both an ester and an aldehyde functional group, making it a valuable intermediate in chemical synthesis and materials science research. Its structure is related to other aromatic esters, such as Methyl 4-formylbenzoate, which is a common building block in organic chemistry . Researchers utilize this compound in the synthesis of more complex molecules, including the development of non-hydrolyzable peptidyl-tRNA mimics for structural and functional studies of protein synthesis in the ribosome . The octyl chain can impart favorable properties like increased lipophilicity, which may be exploited in the design of novel materials or probes. Key Identifiers and Properties • CAS Number: 97051-60-0 • Molecular Formula: C16H22O3 • Molecular Weight: 262.34 g/mol • Exact Mass: 262.157 Da This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in diagnostics, therapeutics, or for any form of human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O3 B8453495 Octyl 4-formylbenzoate CAS No. 97051-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97051-60-0

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

octyl 4-formylbenzoate

InChI

InChI=1S/C16H22O3/c1-2-3-4-5-6-7-12-19-16(18)15-10-8-14(13-17)9-11-15/h8-11,13H,2-7,12H2,1H3

InChI Key

BJRYGRGGLTYREP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthetic Methodologies for Octyl 4 Formylbenzoate and Its Analogues

Esterification Pathways for Octyl 4-formylbenzoate (B8722198) Synthesis

The most direct routes to octyl 4-formylbenzoate involve the esterification of 4-formylbenzoic acid. This can be accomplished through classic acid-catalyzed methods or by using modern coupling reagents to facilitate the reaction under milder conditions.

Direct esterification, commonly known as Fischer-Speier esterification, is a well-established method for synthesizing esters from a carboxylic acid and an alcohol. masterorganicchemistry.com This reaction involves heating the two components in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comtcu.edu The reaction is an equilibrium process, and to achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. tcu.edu This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed. tcu.edu

In the synthesis of this compound, 4-formylbenzoic acid is reacted with an excess of 1-octanol (B28484) with an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.com

Table 1: Fischer-Speier Esterification of 4-Formylbenzoic Acid

Reactant 1 Reactant 2 Catalyst Conditions Product

To avoid the harsh, acidic conditions and high temperatures of Fischer esterification, which can sometimes lead to side reactions, coupling reagents are often employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are highly effective for ester formation at room temperature. orgsyn.orgambeed.com These methods offer mild reaction conditions and are often used for sensitive substrates. orgsyn.org

The reaction proceeds by activating the carboxylic acid. The carbodiimide (B86325) reacts with the carboxyl group of 4-formylbenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by 1-octanol, leading to the formation of the ester and a urea (B33335) byproduct (dicyclohexylurea, DCU, in the case of DCC). google.com To improve reaction rates and suppress side reactions, a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is frequently added. orgsyn.orggoogle.com A patent for a similar compound, adamantyl 4-formylbenzoate, details a procedure using DCC and DMAP in an anhydrous solvent like dichloromethane (B109758) at room temperature. google.com

Table 2: DCC/DMAP-Mediated Synthesis of this compound

Reactant 1 Reactant 2 Coupling Reagent Catalyst Solvent Product

Functional Group Interconversions on the Octyl Formylbenzoate Core

An alternative to direct esterification involves performing functional group interconversions (FGIs) on a pre-existing octyl benzoate (B1203000) scaffold. imperial.ac.uk FGI is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This approach can be advantageous if the starting materials are more readily available or if a specific synthetic route is required to avoid interfering functional groups.

One plausible FGI route would be the oxidation of a precursor molecule, such as octyl 4-methylbenzoate. The methyl group at the para-position of the benzene (B151609) ring can be oxidized to an aldehyde. This transformation can be achieved using various oxidizing agents. For example, chromium (VI) reagents are commonly used for the oxidation of benzylic C-H bonds. imperial.ac.uk

Another potential FGI strategy could involve the selective reduction of a derivative of terephthalic acid, such as octyl methyl terephthalate (B1205515). The more reactive methyl ester could potentially be selectively reduced to the corresponding aldehyde, yielding this compound. Such selective reductions can be challenging but are achievable with specific reagents like diisobutylaluminium hydride (DIBAL-H) under controlled temperature conditions. vanderbilt.edu

Derivatization Strategies for this compound Scaffolds

The bifunctional nature of this compound, possessing both an aldehyde and an ester group, allows for a wide range of selective chemical transformations at either moiety.

The aldehyde group is a versatile functional group that can undergo numerous transformations.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Ag₂O). fiveable.me This would convert this compound into mono-octyl terephthalate.

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). fiveable.me This reaction would yield octyl 4-(hydroxymethyl)benzoate.

Iminé (Schiff Base) Formation: Aldehydes react with primary amines to form imines. This is a common derivatization technique. For instance, reaction with o-aminothiophenol can produce a Schiff base, which can then be used to form metal complexes. google.com Hydrazines also react with aldehydes to form stable hydrazones, a reaction often used in analytical derivatization. nih.gov

Wittig Reaction: The aldehyde can react with a phosphorus ylide in a Wittig reaction to form an alkene, allowing for carbon-carbon bond formation at this position.

Table 3: Selected Derivatizations at the Aldehyde Moiety

Starting Material Reagent(s) Transformation Product
This compound Ag₂O, Tollens' reagent Oxidation Mono-octyl terephthalate
This compound NaBH₄ Reduction Octyl 4-(hydroxymethyl)benzoate

The octyl ester group can also be targeted for specific chemical modifications.

Hydrolysis (Saponification): The ester can be hydrolyzed back to the parent carboxylic acid, 4-formylbenzoic acid, and 1-octanol. This is typically achieved under basic conditions (e.g., using sodium hydroxide) followed by an acidic workup.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me In the case of this compound, LiAlH₄ would likely reduce both the ester and the aldehyde, yielding (4-(hydroxymethyl)phenyl)methanol and 1-octanol. To achieve selective reduction of the ester, the more reactive aldehyde group would need to be protected first (e.g., as an acetal).

Transesterification: In the presence of another alcohol and an acid or base catalyst, the octyl group can be exchanged for a different alkyl group. For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of methyl 4-formylbenzoate.

Table 4: Selected Derivatizations at the Ester Moiety

Starting Material Reagent(s) Transformation Product(s)
This compound 1. NaOH, H₂O/EtOH, Heat 2. H₃O⁺ Hydrolysis 4-Formylbenzoic acid + 1-Octanol
This compound LiAlH₄ Reduction (4-(Hydroxymethyl)phenyl)methanol + 1-Octanol

Chemical Reactivity and Mechanistic Investigations of Octyl 4 Formylbenzoate

Aldehyde Group Reactivity in Octyl 4-formylbenzoate (B8722198)

The aldehyde group is a highly reactive functional group characterized by a carbonyl center that is susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon in octyl 4-formylbenzoate is influenced by the electronic effects of the para-substituted octyl ester group.

Reductive Transformations (e.g., Selective Hydrogenation)

The selective reduction of the aldehyde group in the presence of the ester functionality is a key transformation. Catalytic hydrogenation is a common method to achieve this, converting the aldehyde to a primary alcohol. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the ester group or the aromatic ring.

Various catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, are often employed for the hydrogenation of aromatic aldehydes. The selectivity towards the formation of the corresponding alcohol can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, Pd(0)EnCat™ 30NP has been shown to be an effective catalyst for the selective reduction of aromatic aldehydes to their corresponding alcohols under mild conditions, with high conversions. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 1: Representative Data for the Selective Hydrogenation of Aromatic Aldehydes to Alcohols Data extrapolated from studies on similar aromatic aldehydes.

Aldehyde SubstrateCatalystSolventTemperature (°C)H₂ Pressure (bar)Conversion (%)
Benzaldehyde (B42025)Pd(0)EnCat™ 30NPEthanolRoom Temp195
4-MethoxybenzaldehydePd(0)EnCat™ 30NPEthanolRoom Temp198
4-ChlorobenzaldehydePd(0)EnCat™ 30NPEthanolRoom Temp196

It is anticipated that the selective hydrogenation of this compound would proceed similarly, yielding octyl 4-(hydroxymethyl)benzoate. The presence of the bulky octyl group is not expected to significantly hinder the approach of hydrogen to the catalyst surface for the reduction of the para-positioned aldehyde group.

Carbon-Carbon Bond Forming Reactions (e.g., Pinacol Coupling, Benzoin Condensation, Stetter Reactions)

The aldehyde functionality of this compound is a versatile handle for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis.

Pinacol Coupling: This reaction involves the reductive homocoupling of an aldehyde or ketone to form a 1,2-diol. wikipedia.org For aromatic aldehydes, this reaction is typically promoted by a reducing agent, such as magnesium, manganese, or low-valent titanium. organic-chemistry.org The reaction proceeds through a radical mechanism, where two ketyl radicals couple to form the diol. In the case of this compound, the pinacol coupling would lead to the formation of a symmetrical 1,2-diol. The yields of pinacol coupling reactions can be influenced by steric and electronic effects of the substituents on the aromatic ring. tandfonline.com

Table 2: Representative Yields for Pinacol Coupling of Substituted Benzaldehydes Data from studies on various substituted benzaldehydes.

AldehydeReductantYield (%)Diastereomeric Ratio (dl/meso)
BenzaldehydeKI/Fe(OH)₃9555:45
4-ChlorobenzaldehydeKI/Fe(OH)₃9252:48
4-MethylbenzaldehydeKI/Fe(OH)₃8560:40

Benzoin Condensation: This is a classic carbon-carbon bond-forming reaction between two aromatic aldehydes, typically catalyzed by a nucleophile such as cyanide or an N-heterocyclic carbene (NHC). wikipedia.org The reaction involves the umpolung (polarity reversal) of one aldehyde molecule, which then acts as a nucleophile and attacks a second aldehyde molecule. The product of this reaction is an α-hydroxy ketone, also known as a benzoin. The benzoin condensation of this compound would result in the formation of a substituted benzoin. The reaction yields can be sensitive to the electronic nature of the substituents on the aromatic ring. researchgate.net

Table 3: Representative Yields for Benzoin Condensation of Aromatic Aldehydes Data from studies using N-heterocyclic carbene catalysts.

AldehydeCatalystYield (%)
BenzaldehydeThiazolium salt98
4-MethoxybenzaldehydeThiazolium salt91
4-ChlorobenzaldehydeThiazolium salt85

Stetter Reaction: The Stetter reaction is the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile like cyanide or an N-heterocyclic carbene. wikipedia.org Similar to the benzoin condensation, it relies on the umpolung of the aldehyde. This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds and their derivatives. nih.gov this compound could serve as the aldehyde component in a Stetter reaction, reacting with a suitable Michael acceptor to form a γ-keto ester derivative. The scope of the Stetter reaction is broad, encompassing a variety of aromatic and aliphatic aldehydes. rsc.org

Table 4: Representative Yields for the Intermolecular Stetter Reaction of Aromatic Aldehydes Data from studies on the NHC-catalyzed reaction of aromatic aldehydes with chalcone derivatives.

AldehydeMichael AcceptorYield (%)
BenzaldehydeChalcone85
FurfuralChalcone92
Thiophene-2-carboxaldehydeChalcone88

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. mdpi.com Aromatic aldehydes, such as the one in this compound, are known to form relatively stable Schiff bases. researchgate.net

The kinetics and equilibrium of Schiff base formation can be influenced by the electronic properties of both the aldehyde and the amine. Electron-withdrawing groups on the benzaldehyde ring can increase the electrophilicity of the carbonyl carbon and thus accelerate the initial nucleophilic attack.

Table 5: Representative Data on Schiff Base Formation with Substituted Benzaldehydes Illustrative data based on general principles of Schiff base formation kinetics.

Benzaldehyde DerivativeAmineRelative Rate of Formation
4-NitrobenzaldehydeAnilineFaster
BenzaldehydeAnilineBaseline
4-MethoxybenzaldehydeAnilineSlower

Cross-linking Reactions in Polymer Systems

The bifunctional nature of this compound, possessing both an aldehyde and an ester group, makes it a potential candidate for use as a cross-linking agent in polymer systems. The aldehyde group can react with suitable functional groups on polymer chains, such as amines or hydroxyls, to form covalent cross-links. For instance, it could be used to cross-link polymers containing primary amine functionalities through Schiff base formation.

Furthermore, under certain conditions, the ester group could also participate in cross-linking reactions, for example, through transesterification with hydroxyl- or amino-functionalized polymers. The long octyl chain might also impart some flexibility to the resulting cross-linked network. The use of bifunctional aromatic esters in creating cross-linked polymer networks has been explored, for example, in the context of bio-based aromatic polyesters. mdpi.comresearchgate.net

Ester Group Reactivity in this compound

The ester group in this compound is generally less reactive than the aldehyde group. However, it can undergo characteristic reactions, most notably hydrolysis.

Hydrolytic Stability and Pathways

The hydrolysis of the ester group in this compound would yield 4-formylbenzoic acid and octan-1-ol. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis is a reversible process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol.

Under basic conditions, the hydrolysis, often referred to as saponification, is an irreversible process. It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and the alcohol.

The hydrolytic stability of an ester is influenced by both electronic and steric factors. The presence of the electron-withdrawing aldehyde group at the para position of the benzoate (B1203000) ester will increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack and thus decreasing its hydrolytic stability compared to unsubstituted alkyl benzoates.

Furthermore, the length of the alkyl chain in the alcohol moiety of the ester can also affect the rate of hydrolysis. Studies on the alkaline hydrolysis of a homologous series of alkyl benzoates have shown that the rate of hydrolysis tends to decrease as the size of the alkyl group increases. This is attributed to steric hindrance around the carbonyl group. nih.gov Therefore, it is expected that this compound would be more hydrolytically stable than methyl 4-formylbenzoate under similar conditions.

Table 6: Comparative Half-lives for the Alkaline Hydrolysis of a Homologous Series of Ethyl Benzoates Data from a comparative study on the hydrolytic stability of esters.

EsterHalf-life (t₁/₂) in minutes
Methyl Benzoate14
Ethyl Benzoate14
Propyl Benzoate19
Butyl Benzoate21

This trend suggests that the longer octyl chain in this compound would likely result in a longer half-life for hydrolysis compared to its shorter-chain counterparts.

Transesterification Processes

Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, this process would involve the substitution of the octyloxy group. The reaction can be catalyzed by acids, bases, or enzymes, with each catalyst offering a distinct mechanistic pathway.

General Reaction Scheme for Transesterification:

Where R is the 4-formylbenzoyl group, R' is the octyl group, and R''-OH is the new alcohol.

Detailed research findings on the transesterification of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on similar octyl esters and general principles of transesterification.

Enzymatic Transesterification:

Lipases are widely employed as biocatalysts for transesterification reactions due to their mild reaction conditions and high selectivity. The enzymatic synthesis of various octyl esters, such as octyl acetate and octyl formate, has been thoroughly investigated. These studies provide a valuable framework for understanding the potential enzymatic transesterification of this compound.

The mechanism of lipase-catalyzed transesterification typically involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the carbonyl carbon of the ester, leading to the release of the original alcohol (1-octanol in this case) and the formation of the acyl-enzyme complex. Subsequently, the new alcohol attacks the acyl-enzyme intermediate to yield the new ester and regenerate the enzyme.

Table 1: Examples of Lipase-Catalyzed Synthesis of Octyl Esters

Ester ProductAcyl DonorAlcoholLipase SourceReaction ConditionsYield (%)Reference
Octyl AcetateVinyl Acetate1-Octanol (B28484)Rhizopus oryzaeSolvent-free, 36°C, 12h92.35 nih.gov
Octyl FormateFormic Acid1-OctanolNovozym 4351,2-dichloroethane, 40°C96.51 mdpi.com
Octyl OctanoateOctanoic Acid1-OctanolCandida rugosaNon-aqueous solvent~147 µM/L/min nih.gov

Based on these findings, it is plausible that this compound could undergo enzymatic transesterification with various alcohols in the presence of a suitable lipase. The aldehyde functionality would likely remain intact under the mild, neutral conditions of enzymatic catalysis.

Multi-Component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The bifunctional nature of this compound, possessing both an electrophilic aldehyde and an ester group, makes it an ideal candidate for participation in various MCRs, particularly for the synthesis of heterocyclic scaffolds like isoindolinones.

While specific examples utilizing this compound in MCRs are not prevalent in the literature, extensive research has been conducted on related formylbenzoate derivatives, such as methyl 2-formylbenzoate and 4-formylbenzoic acid. These studies demonstrate the versatility of the formylbenzoate scaffold in constructing complex molecular architectures.

A notable application of formylbenzoates in MCRs is the synthesis of isoindolinone derivatives. nih.govresearchgate.net Isoindolinones are important structural motifs found in many biologically active compounds.

General Scheme for a Three-Component Reaction to Synthesize Isoindolinones:

A plausible three-component reaction involving a formylbenzoate, a primary amine, and a third component (e.g., an alkyne or a ketone) can lead to the formation of substituted isoindolinones. The reaction likely proceeds through the initial formation of an imine from the aldehyde of the formylbenzoate and the primary amine. This is followed by the addition of the third component to the imine and a subsequent intramolecular cyclization via nucleophilic attack on the ester carbonyl, leading to the formation of the lactam ring of the isoindolinone.

Table 2: Examples of Multi-Component Reactions with Formylbenzoate Scaffolds

Formylbenzoate DerivativeReactantsCatalyst/ConditionsProductReference
2-FormylbenzoatePrimary amines, Terminal alkynesCopper catalystPropargylisoindolinones nih.gov
2-FormylbenzoatePrimary amines, KetonesCatalyst-free or p-toluenesulfonic acid3-Substituted isoindolinones nih.gov
2-Formylbenzoic acidDiamines, IsocyanidesMethanol (B129727), room temperatureTetrahydrodiisoindoloquinoxalinecarboxamides nih.gov

Given this precedent, this compound is expected to undergo similar multi-component reactions. The octyl ester group would serve as the site for the final intramolecular lactamization step. The specific conditions and outcomes would depend on the other reactants and the catalyst employed. For instance, in an Ugi or Passerini-type reaction, an isocyanide would be one of the components. The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgmdpi.com A variation of this, using an intramolecular cyclization, could lead to heterocyclic structures derived from this compound.

Advanced Spectroscopic and Structural Characterization of Octyl 4 Formylbenzoate and Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For Octyl 4-formylbenzoate (B8722198), both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the molecular framework.

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Octyl 4-formylbenzoate, distinct signals are expected for the aldehyde proton, the aromatic protons, and the protons of the octyl ester chain.

The aldehyde proton typically appears as a singlet in the downfield region (around 10.1 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring exhibit a characteristic pattern. The two protons ortho to the electron-withdrawing formyl group are expected to resonate at a lower field (around 8.15 ppm) as a doublet, while the two protons ortho to the ester group appear at a slightly higher field (around 8.05 ppm), also as a doublet. chemicalbook.com

The protons of the octyl chain are well-resolved. The methylene (B1212753) group attached directly to the ester oxygen (O-CH₂) appears as a triplet at approximately 4.3-4.4 ppm. The adjacent methylene group shows a multiplet around 1.7-1.8 ppm. The remaining five methylene groups of the alkyl chain typically resonate as a broad multiplet in the 1.2-1.5 ppm region. The terminal methyl group (CH₃) appears as a triplet at approximately 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)~10.1Singlet (s)N/A
Aromatic (Ha)~8.15Doublet (d)~8.0
Aromatic (Hb)~8.05Doublet (d)~8.0
Ester Methylene (-OCH₂-)~4.35Triplet (t)~6.7
Alkyl Methylene (-OCH₂CH₂-)~1.75Multiplet (m)-
Alkyl Methylene (-(CH₂)₅-)~1.30Multiplet (m)-
Terminal Methyl (-CH₃)~0.90Triplet (t)~7.0

Carbon-13 NMR spectroscopy is instrumental in defining the carbon backbone of a molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would show signals for two carbonyl carbons (aldehyde and ester), the aromatic carbons, and the eight carbons of the octyl chain.

The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 192 ppm. The ester carbonyl carbon resonates at a higher field, around 165 ppm. The aromatic ring shows four distinct signals: two for the protonated carbons and two for the quaternary (non-protonated) carbons, with chemical shifts influenced by the attached functional groups. The octyl chain carbons appear in the upfield region (14-66 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (-CHO)~192.0
Ester Carbonyl (-COO-)~165.0
Aromatic C (quaternary, attached to CHO)~139.0
Aromatic C (quaternary, attached to COOR)~134.5
Aromatic CH (adjacent to CHO)~130.0
Aromatic CH (adjacent to COOR)~129.5
Ester Methylene (-OCH₂-)~65.8
Alkyl Carbons (-CH₂-(CH₂)₅-CH₃)~31.8, 29.3, 29.2, 28.6, 25.9, 22.7
Terminal Methyl (-CH₃)~14.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the aldehyde and ester groups.

The most prominent features are the carbonyl (C=O) stretching vibrations. The aldehyde C=O stretch appears at a higher wavenumber, typically around 1700-1710 cm⁻¹, while the conjugated ester C=O stretch is found around 1720-1725 cm⁻¹. Another diagnostic peak for the aldehyde is the C-H stretch, which appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Other significant absorptions include the C-O stretching of the ester group, observed between 1270 and 1100 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and the C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the octyl chain (below 3000 cm⁻¹). chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchAromatic3100 - 3000
C-H StretchAliphatic (Octyl)3000 - 2850
C-H StretchAldehyde~2820 and ~2720
C=O StretchEster (Conjugated)1725 - 1720
C=O StretchAldehyde (Conjugated)1710 - 1700
C=C StretchAromatic1600 - 1450
C-O StretchEster1270 - 1100

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound (C₁₆H₂₂O₃), the molecular weight is 262.34 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 262.

The fragmentation pattern is highly informative. A key fragmentation pathway for esters with long alkyl chains is the McLafferty rearrangement, which would result in a characteristic peak from the cleavage of the octyl group. Other significant fragments arise from the cleavage of the ester and benzoyl moieties. massbank.jp

Common fragmentation pathways include:

Loss of the octyl chain: Cleavage of the C-O ester bond can lead to the formation of the 4-formylbenzoyl cation at m/z = 149.

Loss of the octyloxy radical: This results in the 4-formylbenzoyl cation (m/z = 149), which can further lose carbon monoxide (CO) to give a phenyl cation at m/z = 121.

Fragmentation of the octyl chain: The octyl group itself can fragment, leading to a series of peaks separated by 14 mass units (CH₂).

Formation of the benzoyl cation: A fragment corresponding to the benzoyl cation (C₇H₅O⁺) at m/z = 105 is also possible, arising from cleavage of the formyl group. massbank.jp

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
m/zPredicted Fragment IonFormula
262Molecular Ion [M]⁺[C₁₆H₂₂O₃]⁺
149[M - OC₈H₁₇]⁺[C₈H₅O₂]⁺
121[M - OC₈H₁₇ - CO]⁺[C₇H₅O]⁺
112Octene (from McLafferty rearrangement)[C₈H₁₆]⁺
105Benzoyl cation[C₇H₅O]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by absorptions from the substituted benzene ring chromophore.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions associated with the aromatic system. These are typically observed as intense bands below 300 nm. The presence of the carbonyl groups (aldehyde and ester) also introduces weaker n → π* transitions, which occur at longer wavelengths but are often obscured by the more intense π → π* bands. Studies on related 4-pentylphenyl 4-n-benzoate derivatives show that such compounds exhibit complex absorbance transitions in different solvent environments. semanticscholar.org The polarity of the solvent can influence the position of the absorption maxima (λ_max).

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound.
Electronic TransitionChromophorePredicted λ_max (nm)Intensity
π → πSubstituted Benzene Ring~250 - 290High
n → πCarbonyl (C=O)>300Low

X-ray Diffraction (XRD) Studies for Solid-State Structural Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Since this compound is reported as a colorless oil at room temperature, XRD analysis would necessitate inducing crystallization, likely at sub-ambient temperatures. engineering.org.cn

If a suitable single crystal could be grown, XRD would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the flexible octyl chain in the solid state and provide critical insights into the intermolecular interactions—such as van der Waals forces or C-H···O hydrogen bonds—that govern the crystal packing. Such analyses have been performed on related long-chain aromatic esters, demonstrating how molecules arrange themselves in a crystal lattice. researchgate.net This information is vital for understanding the material's bulk properties.

Chromatographic Techniques for Purity Assessment and Separation

The purity assessment and separation of this compound and its derivatives are critical for their characterization and application. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are fundamental in achieving high-purity samples and for the qualitative and quantitative analysis of reaction mixtures and final products.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of aromatic esters like this compound. The separation of a closely related compound, Methyl 4-formylbenzoate, has been successfully achieved using reversed-phase (RP) HPLC methods. sielc.comsielc.com These methods typically employ a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com A common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water with a small amount of acid, such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The scalability of these HPLC methods allows for their use in both analytical-scale purity assessment and preparative-scale separation for the isolation of impurities. sielc.com For a derivative, Methyl 4-[(Pyridine-3-carbonylamino)methyl]benzoate, HPLC was used to determine a purity of 99.24% at a wavelength of 240 nm. lgcstandards.com

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds such as aromatic esters. tdx.catmdpi.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent selectivity and sensitivity for determining the content of various esters. tdx.catscielo.br For the analysis of fatty acid alkyl esters, GC methods have been validated for their ability to separate and identify each ester species based on its carbon number. scielo.br In the context of complex mixtures of volatile organic compounds, which include esters, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToFMS) offers enhanced peak capacity and sensitivity, which is crucial for resolving co-eluting compounds. mdpi.com Typically, a non-polar column is used in the first dimension to separate compounds by volatility, and a polar column is used in the second dimension to separate them by polarity. mdpi.com

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring reaction progress and for the preliminary assessment of purity. For compounds containing a benzaldehyde (B42025) moiety, such as this compound, TLC is particularly effective. chemistryhall.comrit.edugmu.edu The separation on a TLC plate, typically coated with silica (B1680970) gel, is based on the differential polarity of the compounds. chemistryhall.comyoutube.com A mixture of non-polar and polar organic solvents, such as pentane/diethyl ether or ethyl acetate/hexane, is used as the mobile phase. chemistryhall.comgmu.edu The visualization of the separated spots can often be achieved using a UV lamp, as aromatic compounds absorb ultraviolet light. chemistryhall.comyoutube.com The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. chemistryhall.com For instance, in a separation of benzaldehyde and benzyl (B1604629) alcohol, the less polar benzaldehyde exhibits a higher Rƒ value. chemistryhall.com

Data Tables

Table 1: Representative HPLC Parameters for Analysis of Formylbenzoate Esters

ParameterDescription
Column Newcrom R1, Reversed-Phase C18
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid/Formic Acid
Detection UV-Vis (e.g., 240 nm)
Application Purity assessment, preparative separation, pharmacokinetics

This data is synthesized based on methods for Methyl 4-formylbenzoate. sielc.comsielc.comlgcstandards.com

Table 2: Typical GC Conditions for Aromatic Ester Analysis

ParameterDescription
Column Non-polar (e.g., 5% diphenyl/95% dimethyl polysiloxane) or Polar
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)
Flow Rate (Helium) ~1.2 mL/min
Application Volatile organic compound profiling, quantification of esters

This data is based on general methods for aromatic esters and volatile compounds. scielo.brmdpi.com

Table 3: Common TLC Systems for Benzaldehyde Derivatives

ParameterDescription
Stationary Phase Silica Gel
Mobile Phase Pentane/Diethyl ether (e.g., 7:3), Ethyl acetate/Hexane (e.g., 10:90)
Visualization UV Lamp, Iodine Chamber
Application Reaction monitoring, preliminary purity assessment

This data is compiled from methods for benzaldehyde and related derivatives. chemistryhall.comgmu.edu

Computational Chemistry and Theoretical Modeling of Octyl 4 Formylbenzoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govyoutube.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometrical structures and reactivity parameters. nih.govuautonoma.cl For benzoate (B1203000) ester derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, have been employed to correlate predicted quantum chemical parameters with experimental data. mdpi.com

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related benzothiazolyl-benzoylthiourea compounds, DFT calculations have shown that the HOMO is often located on the electron-donating moiety, while the LUMO resides on the electron-accepting fragment. ukm.my For Octyl 4-formylbenzoate (B8722198), the aromatic ring and formyl group would act as the primary acceptor region (LUMO), while the octyl ester group contributes to the electron-donating characteristics (HOMO).

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. scirp.org For Octyl 4-formylbenzoate, the oxygen atoms of the formyl and ester groups would exhibit negative electrostatic potential, making them susceptible to electrophilic attack, while the aromatic protons would show positive potential.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), provide quantitative measures of reactivity. nih.gov These parameters are instrumental in predicting how the molecule will interact with other reagents. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties for Benzoate Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)Electrophilicity Index (ω)
Methyl 4-formylbenzoate-7.25-2.155.102.555.12
This compound -7.18-2.105.082.545.18
Methyl 4-nitrobenzoate-7.80-2.904.902.456.78
Methyl 4-aminobenzoate-6.50-1.505.002.504.00

Note: This table contains illustrative data based on general chemical principles and published findings for similar molecules. Actual values would require specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions that are often inaccessible through static computational methods or experiments alone. nih.govnih.gov For a molecule like this compound, which contains a flexible eight-carbon alkyl chain, MD simulations are particularly valuable for exploring its vast conformational landscape. figshare.com

In a typical MD simulation, the molecule's atoms are treated as classical particles, and their motions are governed by a force field—a set of empirical potential energy functions. By solving Newton's equations of motion iteratively, a trajectory of the molecule's positions and velocities over time is generated. nih.govmdpi.com This trajectory provides a detailed picture of the molecule's flexibility and how it might interact with its environment.

For this compound, conformational analysis via MD simulations can reveal the preferred orientations of the octyl chain. nih.gov Analysis of the trajectory can quantify parameters such as the distribution of dihedral angles within the chain, the end-to-end distance, and the radius of gyration. Such studies often show that while the all-trans conformation is a low-energy state, the chain frequently adopts bent or folded conformations due to thermal fluctuations, featuring gauche bonds often as part of "kink" sequences. figshare.com These conformational dynamics are crucial for understanding how the molecule packs in condensed phases or binds to a surface. mdpi.com

MD simulations are also used to study intermolecular interactions. By simulating a system containing multiple this compound molecules or a mixture with other compounds (like solvents or polymers), one can investigate aggregation behavior, solvation effects, and the nature of non-covalent interactions such as van der Waals forces and hydrogen bonding. researchgate.net Analysis techniques like the Radial Distribution Function (RDF) can quantify the probability of finding neighboring molecules at a certain distance, revealing details about local molecular ordering.

Table 2: Key Parameters in a Molecular Dynamics Simulation of this compound

ParameterDescriptionTypical Value/Method
Force FieldSet of equations and parameters describing the potential energy of the system.GROMOS, AMBER, CHARMM
EnsembleStatistical mechanics ensemble defining the thermodynamic state.NVT (Canonical), NPT (Isothermal-Isobaric)
TemperatureSystem temperature, controlled by a thermostat.300 K (Room Temperature)
Simulation TimeTotal duration of the simulation.100 ns - 1 µs
Time StepIntegration time step for solving equations of motion.1-2 fs
Analysis MetricsQuantities calculated from the trajectory to describe system behavior.RMSD, RMSF, Dihedral Angle Distribution, RDF

Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Approaches for Derivative Design

Machine Learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological activity. nih.govnih.gov These data-driven approaches are increasingly used in materials science and drug discovery to predict the properties of new molecules, thereby accelerating the design of derivatives with enhanced characteristics. mdpi.comscielo.br

The development of a QSAR model involves several key steps. First, a dataset of molecules with known activities or properties is compiled. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors encode various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies from DFT) information. nih.gov

Once the descriptors are generated, an ML algorithm is used to build a predictive model. usp.br Common algorithms include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forests (RF). nih.gov The model is trained on a portion of the dataset and then validated on the remaining data to ensure its robustness and predictive power. researchgate.netnih.gov

For the design of this compound derivatives, a QSAR model could be developed to predict a property of interest, such as liquid crystal transition temperatures, solubility, or reactivity in a specific chemical transformation. The model would highlight which structural features (encoded by the descriptors) are most influential. For instance, a model might reveal that increasing the alkyl chain length while adding an electron-withdrawing group to the aromatic ring enhances a desired property. This insight allows for the rational, in silico design of new derivatives with high predicted performance, which can then be prioritized for synthesis and experimental testing. scielo.br

Table 3: Examples of Molecular Descriptors for a QSAR Model of Formylbenzoate Derivatives

Descriptor TypeExample DescriptorInformation Encoded
Constitutional Molecular Weight (MW)Size and mass of the molecule.
Topological Zagreb IndexDegree of branching in the molecular structure.
Geometrical (3D) Solvent Accessible Surface Area (SASA)Molecular surface area available for interaction.
Quantum-Chemical LUMO EnergyElectron-accepting ability, related to reactivity.
Physicochemical LogP (Octanol-Water Partition Coeff.)Lipophilicity of the molecule.

Mechanistic Computational Studies of Reactions Involving Formylbenzoate Derivatives

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net This information is crucial for understanding reaction kinetics and selectivity.

For reactions involving formylbenzoate derivatives, DFT calculations are commonly used to investigate reaction pathways. nih.gov Consider, for example, the reduction of the formyl group of this compound to a hydroxymethyl group. A computational study would begin by optimizing the geometries of the reactant, the reducing agent (e.g., NaBH₄), and the product. Subsequently, a search for the transition state structure would be performed. The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. researchgate.net

The calculated energy difference between the transition state and the reactants gives the activation energy (Ea), a key determinant of the reaction rate. nih.gov Comparing the activation energies for different possible pathways allows for the prediction of the most favorable reaction mechanism. researchgate.net For instance, one could computationally compare the direct hydride attack on the formyl carbon versus a mechanism involving coordination to the ester group.

Furthermore, these studies can reveal subtle electronic effects. Natural Bond Orbital (NBO) analysis can be used to study charge transfer interactions during the reaction, while Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the desired reactants and products. scirp.org Such mechanistic insights are vital for optimizing reaction conditions (e.g., choice of catalyst or solvent) and for predicting the outcomes of reactions for newly designed derivatives. mdpi.com

Table 4: Hypothetical Computed Energies for a Reaction Step of a Formylbenzoate Derivative

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Description
ReactantsB3LYP/6-31G(d)0.0Starting materials at their optimized geometry.
Transition StateB3LYP/6-31G(d)+15.2Highest energy point along the reaction coordinate.
IntermediateB3LYP/6-31G(d)-5.4A metastable species formed during the reaction.
ProductsB3LYP/6-31G(d)-22.7Final products at their optimized geometry.

Note: The values in this table are illustrative and represent typical outputs from a computational mechanistic study.

Applications of Octyl 4 Formylbenzoate and Its Derivatives in Advanced Materials

Polymer Chemistry and Materials Science

The bifunctional nature of octyl 4-formylbenzoate (B8722198), possessing both an ester and an aldehyde group, allows for its incorporation into a variety of polymer architectures, enabling the creation of materials with enhanced thermal stability, mechanical strength, and specific functionalities.

Development of Anion Exchange Membranes (AEMs) from Formylbenzoate-Containing Ionomers

Anion exchange membranes are critical components in electrochemical devices such as alkaline membrane fuel cells. Research has demonstrated the successful use of formylbenzoate-containing ionomers in creating highly conductive and dimensionally stable AEMs. acs.org A notable strategy involves the Friedel–Crafts polycondensation to create copolymers with a triphenylmethane (B1682552) backbone, which avoids aryl ether linkages that are often susceptible to degradation. acs.org

In one study, AEMs were prepared based on a copolymer of dimethoxybenzene and methyl 4-formylbenzoate. acs.org These membranes exhibited high hydroxide (B78521) conductivity and excellent alkaline stability. acs.org The resulting AEMs showed promising performance metrics, highlighting the potential of formylbenzoate-based polymers in energy applications. acs.org

Table 1: Performance Characteristics of a Formylbenzoate-Based Anion Exchange Membrane

Property Value Conditions
Hydroxide Conductivity 124.2 mS cm⁻¹ at 80 °C
Ion Exchange Capacity (IEC) 2.17 mmol g⁻¹
Alkaline Stability Good in 2 M KOH solution at 60 °C
Maximum Power Density 212.8 mW cm⁻² H₂/O₂ single fuel cell test at 60 °C
Current Density 425.5 mA cm⁻² at maximum power density

Data sourced from a study on poly(dimethoxybenzene-co-methyl 4-formylbenzoate) ionomers. acs.org

Integration into Cross-linked Polymer Networks and Hydrogels

The reactive formyl (aldehyde) group in octyl 4-formylbenzoate makes it a prime candidate for integration into cross-linked polymer networks and hydrogels. nih.gov Cross-linked polymers, or thermosets, are known for their robustness, while dynamically cross-linked networks can also offer reprocessability. rsc.orgtue.nl Hydrogels are polymer networks that can absorb large amounts of water and are used in various biomedical applications. nih.govmdpi.com

The aldehyde functionality can readily react with various chemical groups to form stable covalent bonds, which serve as cross-linking points within a polymer matrix. This allows for precise control over the network's architecture and, consequently, its mechanical and physicochemical properties. nih.gov For example, the formyl group can form Schiff bases with amine groups, a common and efficient reaction for creating cross-links. While direct studies incorporating this compound into hydrogels are not prominent, the chemistry of its functional groups provides a clear pathway for its use in creating such advanced, stimuli-responsive materials. nih.govrsc.org

Table 2: Potential Cross-linking Reactions Involving the Formylbenzoate Moiety

Functional Group on Polymer Reactive Group on Cross-linker Resulting Linkage
Amine (-NH₂) Formyl (-CHO) Imine (Schiff Base)
Hydrazide (-CONHNH₂) Formyl (-CHO) Hydrazone
Hydroxylamine (-ONH₂) Formyl (-CHO) Oxime
Alcohol (-OH) Formyl (-CHO) Acetal (under acidic conditions)

Role as a Monomer or Co-monomer in Polymer Synthesis

This compound and its simpler analogue, methyl 4-formylbenzoate, can serve as valuable monomers or co-monomers in the synthesis of various polymers. The presence of the aromatic ring allows for polymerization reactions such as Friedel-Crafts polycondensation, as seen in the development of AEMs. acs.org

The formyl and ester groups provide sites for further modification or for directing the polymerization process. As a co-monomer, the formylbenzoate unit can be used to introduce specific functionalities into a polymer chain. This allows for the tailoring of the final polymer's properties, such as its solubility, thermal characteristics, and reactivity. The ability to precisely incorporate these functional units is a key strategy in the design of high-performance polymers for specialized industrial applications. mdpi.com

Liquid Crystal Technology

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. highland.cc.il.us The molecular architecture of this compound, with its rigid core and flexible tail, is characteristic of molecules that can exhibit liquid crystalline behavior, known as mesogens. nih.gov

Design and Synthesis of Mesogenic Derivatives Incorporating Formylbenzoate Units

The formylbenzoate structure is a versatile platform for designing and synthesizing more complex liquid crystal molecules. The molecular shape is a primary determinant of mesomorphic properties, and slight modifications can lead to significant changes in behavior. frontiersin.org The rigid benzoate (B1203000) core contributes to the necessary anisotropy, while the octyl chain provides fluidity.

The formyl group is particularly useful as a reactive handle for extending the molecular structure. A common synthetic route involves reacting the aldehyde with an amine to form a Schiff base (an imine linkage, -CH=N-). This reaction effectively links the formylbenzoate core to other aromatic units, creating the elongated, rod-like (calamitic) molecules that are prone to forming liquid crystal phases. frontiersin.orgresearchgate.net This modular approach allows chemists to systematically alter the molecular structure—for instance, by changing the length of the terminal alkyl chains or the nature of the linked aromatic rings—to fine-tune the resulting mesomorphic properties. researchgate.net

Investigation of Mesomorphic Behavior and Phase Transitions

Derivatives incorporating formylbenzoate units are investigated for their mesomorphic behavior, which involves identifying the types of liquid crystal phases they form and the temperatures at which transitions between these phases occur. mdpi.com These transitions, such as from a crystalline solid to a smectic phase, then to a nematic phase, and finally to an isotropic liquid, can be detected using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govfrontiersin.org

Table 3: General Characteristics of Common Liquid Crystal Phases

Phase Molecular Ordering Key Features
Crystalline Solid High positional and orientational order Molecules are fixed in a lattice.
Smectic Molecules in layers; orientational order Exhibits properties of both solids and liquids; layers can slide.
Nematic Long-range orientational order; no positional order Molecules are aligned in a common direction but can flow freely.
Isotropic Liquid No long-range order Molecules are randomly oriented and positioned.

Sensor Technologies and Analytical Probes

Application in Potentiometric Sensor Development

No published research is currently available on the application of this compound in the development of potentiometric sensors. Consequently, no detailed research findings or data tables can be presented.

Catalytic Roles and Transformations Involving Octyl 4 Formylbenzoate and Analogues

Heterogeneous and Homogeneous Catalysis

Catalysis involving bifunctional molecules like Octyl 4-formylbenzoate (B8722198) can be broadly categorized into heterogeneous and homogeneous systems, each offering unique advantages for specific transformations.

The selective hydrogenation of the formyl group in the presence of an ester is a key transformation in organic synthesis. For analogues like methyl 4-formylbenzoate, this reaction is crucial for producing methyl 4-(hydroxymethyl)benzoate, a valuable intermediate. Metal catalysts are instrumental in achieving high chemoselectivity.

The choice of metal, support, and reaction conditions significantly influences the outcome. For instance, the direct hydrogenation of methyl benzoate (B1203000) to benzaldehyde (B42025) has been explored using various catalysts, highlighting the challenges in preventing over-reduction. rsc.org In the case of 4-formylbenzoate esters, the goal is to reduce the more reactive aldehyde group while preserving the less reactive ester. This is typically achieved using catalysts that are active under mild conditions. Amorphous nickel alloys have demonstrated efficacy in the selective catalytic hydrogenation of various bifunctional compounds. umb.edu Palladium (Pd) and Platinum (Pt) catalysts, often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃), are also commonly employed.

Table 1: Representative Metal-Catalyzed Selective Hydrogenation of an Alkyl 4-formylbenzoate Analogue

CatalystSolventConditionsPrimary ProductSelectivity for Aldehyde ReductionReference Concept
Pd/CEthanolLow H₂ pressure, Room Temp.Alkyl 4-(hydroxymethyl)benzoateHigh vanderbilt.edu
Raney NickelMethanol (B129727)Moderate H₂ pressure, 50°CAlkyl 4-(hydroxymethyl)benzoateGood to High umb.edu
PtO₂ (Adams' catalyst)Ethyl AcetateLow H₂ pressure, Room Temp.Alkyl 4-(hydroxymethyl)benzoateHigh vanderbilt.edu
Ru-complexTHF50 bar H₂, 110°CDiols and Amines (from imides)High (for related systems) nih.gov

The mechanism generally involves the preferential adsorption and activation of the aldehyde group on the catalyst surface, followed by hydride transfer. The weaker interaction of the ester's carbonyl with the catalyst surface under these conditions prevents its reduction.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis. mdpi.com N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts known for their ability to induce "umpolung" or polarity reversal in aldehydes. mdpi.combeilstein-journals.org This unique reactivity allows aldehydes like Octyl 4-formylbenzoate to act as acyl anion equivalents, participating in a variety of carbon-carbon bond-forming reactions.

NHCs react with the formyl group to form a key intermediate known as the Breslow intermediate. This nucleophilic species can then react with various electrophiles. beilstein-journals.orgacs.org NHC-catalyzed transformations applicable to the formyl group of this compound include:

Benzoin Condensation: The dimerization of two aldehyde molecules to form an α-hydroxy ketone. A crossed-benzoin reaction could occur between this compound and another aldehyde. beilstein-journals.org

Stetter Reaction: The conjugate addition of the acyl anion equivalent to an α,β-unsaturated compound.

Oxidative Esterification: In the presence of an oxidant and an alcohol, the aldehyde can be converted into a different ester, a process also catalyzed by NHCs under aerobic conditions. mdpi.comrsc.org

The choice of the NHC catalyst can even influence the regioselectivity in certain reactions, such as in crossed acyloin condensations between aromatic aldehydes and acetaldehyde. organic-chemistry.org

Table 2: Potential NHC-Catalyzed Reactions of the Formyl Group

Reaction TypeReactant PartnerPotential Product MoietyKey FeatureReference Concept
Homo-Benzoin CondensationAnother molecule of this compoundα-Hydroxy ketone (Benzoin)C-C bond formation beilstein-journals.org
Crossed-Benzoin CondensationA different aldehyde (e.g., Benzaldehyde)Mixed α-Hydroxy ketoneControl of chemoselectivity organic-chemistry.org
Stetter Reactionα,β-Unsaturated ketone or ester1,4-Dicarbonyl compoundConjugate addition mdpi.com
Aerobic Oxidative EsterificationAn alcohol (e.g., Methanol)Mixed diester (Terephthalate)Oxidation of the formyl group rsc.org

Plasma-Assisted Organic Reactions

Plasma-assisted synthesis is a green chemistry technique that utilizes the reactive species generated in a low-temperature, non-thermal plasma to drive chemical reactions. nasa.govnih.gov This method can activate stable molecules at or near room temperature. For substrates like this compound, plasma treatment, particularly using atmospheric air plasma, can induce specific transformations.

A primary application is the oxidation of aldehydes to carboxylic acids. acs.orgnih.gov When an aldehyde is exposed to an air plasma, highly reactive species such as hydroxyl radicals (•OH) and singlet oxygen (•O) are generated, which can efficiently and rapidly oxidize the formyl group. nih.gov This provides a sustainable, solvent-free, and reagent-free method to convert this compound into octyl hydrogen terephthalate (B1205515). While highly efficient for aldehyde oxidation, a key challenge in plasma chemistry is controlling selectivity, as the high-energy environment can potentially lead to a mixture of products or affect other functional groups. acs.orgmdpi.com However, studies have shown that under mild conditions, the aldehyde-to-carboxylic acid conversion can proceed with high selectivity, leaving other functional groups like esters unaffected. nih.gov Plasma has also been investigated for the synthesis of esters, such as fatty acid methyl esters (biodiesel), in dielectric barrier discharge (DBD) reactors, indicating its potential for various organic transformations. kyushu-u.ac.jpresearchgate.net

Chemo- and Regioselective Transformations of Formyl and Ester Groups

The presence of two distinct, electronically coupled functional groups in this compound makes it an ideal substrate for studying chemo- and regioselective reactions. mdpi.comresearchgate.net The primary goal is to modify one group while leaving the other intact.

Chemoselective Reduction: The most common selective transformation is the reduction of the aldehyde in the presence of the ester. The formyl group is significantly more susceptible to nucleophilic attack by hydride reagents than the ester group. Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this purpose. Under controlled conditions (e.g., low temperature), NaBH₄ will cleanly reduce the aldehyde to a primary alcohol, yielding octyl 4-(hydroxymethyl)benzoate, without affecting the ester functionality. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the aldehyde and the ester. harvard.edu

Table 3: Selectivity of Reducing Agents on 4-Formylbenzoate Esters

Reducing AgentTypical ConditionsReaction at Formyl GroupReaction at Ester GroupReference Concept
NaBH₄ (Sodium borohydride)Methanol/Ethanol, 0°C to RTReduction to -CH₂OHNo reaction researchgate.net
LiBH₄ (Lithium borohydride)THF, EtherReduction to -CH₂OHReduction to -CH₂OH harvard.edu
LiAlH₄ (Lithium aluminum hydride)Dry Ether/THF, 0°CReduction to -CH₂OHReduction to -CH₂OH harvard.edu
H₂ with Pd/CEthanol, 1 atmReduction to -CH₂OHNo reaction (typically) vanderbilt.edu

Other Selective Transformations: Beyond reduction, other selective reactions are possible. The formyl group can be selectively protected as an acetal. This protected derivative can then undergo reactions at the ester site (e.g., hydrolysis or transesterification), followed by deprotection of the aldehyde. Conversely, the high reactivity of the aldehyde allows it to undergo condensation reactions (e.g., with primary amines to form imines) under conditions where the ester group is unreactive. Methods for the selective removal of a formyl group from N-formyl peptide esters without hydrolyzing the ester have also been developed, showcasing the fine control that can be achieved in differentiating these functionalities. google.comgoogle.com

Future Research Directions and Emerging Opportunities for Octyl 4 Formylbenzoate

Bio-inspired and Sustainable Synthetic Routes

The conventional synthesis of aromatic esters often relies on methods that are not environmentally benign. nih.gov Future research into Octyl 4-formylbenzoate (B8722198) is anticipated to pivot towards greener and more sustainable synthetic strategies, drawing inspiration from natural processes.

One promising avenue is the use of enzymatic catalysis, particularly with lipases, for the esterification of 4-formylbenzoic acid with octanol. nih.gov Lipase-catalyzed reactions offer high selectivity and operate under mild conditions, significantly reducing energy consumption and waste generation. nih.gov This bio-inspired approach mimics natural ester synthesis and represents a substantial improvement over traditional chemical methods. nih.gov Researchers are also exploring microbial fermentation as a potential route to produce aromatic esters from renewable feedstocks like glycerol, a breakthrough that could be adapted for Octyl 4-formylbenzoate production. bioengineer.org

Furthermore, the development of chemo-enzymatic cascades, which combine chemical and biological catalysis in a single pot, could offer an elegant and efficient synthesis pathway. rsc.org Such a process might involve an initial bio-catalyzed oxidation of a renewable precursor to generate the 4-formylbenzoic acid moiety, followed by an enzymatic esterification. These sustainable routes not only offer environmental benefits but can also lead to higher yields and purities.

Table 1: Comparison of Potential Synthetic Routes for this compound (Note: This table presents a prospective analysis based on established chemical principles, as direct comparative studies on this compound are not yet available.)

Synthesis RouteCatalystTemperatureSolventKey AdvantagesPotential Challenges
Conventional Esterification Strong Acid (e.g., H₂SO₄)HighTolueneWell-established, low catalyst costHarsh conditions, side reactions, environmental concerns
Enzymatic (Lipase) Catalysis Immobilized LipaseMild (30-60°C)Solvent-free or green solventHigh selectivity, mild conditions, reusable catalyst nih.govHigher catalyst cost, longer reaction times
Chemo-enzymatic Cascade Multiple (e.g., Oxidase + Lipase)MildAqueous/BiphasicHigh atom economy, reduced waste, renewable feedstock potential rsc.orgCatalyst compatibility, process optimization complexity
Microbial Fermentation Engineered BacteriaAmbientAqueousUtilizes renewable feedstocks (e.g., glycerol) bioengineer.orgLow titers and yields, complex genetic engineering

Advanced Functional Materials Development with Tunable Properties

The molecular structure of this compound makes it an excellent candidate for the development of advanced functional materials. The interplay between the rigid aromatic core and the flexible octyl chain can be exploited to create materials with precisely controlled, or "tunable," properties.

A significant area of opportunity lies in the field of liquid crystals. The elongated shape of the molecule is characteristic of mesogens, the fundamental units of liquid crystals. Similar octyl benzoate (B1203000) derivatives are known to exhibit liquid crystalline phases. researchgate.net The presence of the polar formyl group could introduce unique dielectric properties, making this compound a component in novel liquid crystal displays or sensors. The length of the alkyl chain is a critical parameter for tuning the temperature range and stability of these phases.

Moreover, the aldehyde functionality allows this compound to act as a monomer or a cross-linking agent in polymer synthesis. chemicalbook.com It can be incorporated into polymer backbones to create materials with tailored thermal, mechanical, and optical properties. For instance, polymers functionalized with this molecule could exhibit enhanced solubility in organic solvents or specific surface adhesion properties due to the octyl chain, while the aromatic core contributes to rigidity and thermal stability.

Integration with Nanoscience and Nanotechnology

The synergy between this compound and the field of nanotechnology opens up a vast landscape of possibilities. The functional groups of the molecule provide handles for anchoring it onto the surfaces of nanoparticles, thereby modifying their properties and creating novel nanomaterials. nih.gov

One key application is in the surface functionalization of nanoparticles for use in targeted drug delivery or advanced composites. nih.govdigitellinc.com The octyl chain can enhance the compatibility of nanoparticles with hydrophobic polymer matrices or biological membranes, while the formyl group offers a site for further chemical modification, such as the attachment of targeting ligands. wustl.edu

Another exciting prospect is the use of this compound in the formation of self-assembled monolayers (SAMs) on various substrates. wustl.edu The long alkyl chain can drive the organization of the molecules into well-ordered, two-dimensional structures through van der Waals interactions. mdpi.com These SAMs could be used to precisely control the surface properties of materials, such as wettability, adhesion, and friction, which is critical for applications in microelectronics and biomedical devices.

Table 2: Potential Applications of this compound in Nanotechnology (Note: This table is a forward-looking projection based on the known functionalities of the molecule and current trends in nanotechnology.)

Application AreaRole of this compoundPotential Outcome
Nanoparticle Functionalization Surface ligand to modify hydrophobicity and provide a reactive site. nih.govEnhanced dispersion in polymer composites; platform for bio-conjugation. nih.gov
Self-Assembled Monolayers (SAMs) Building block for creating ordered molecular layers on surfaces. wustl.eduTailored surface energy, friction, and biocompatibility of materials.
Liquid Crystal-Nanoparticle Composites Host molecule for nanoparticle dispersion in liquid crystal phases. mdpi.comDevelopment of novel electro-optical devices with enhanced performance.
Nanoreactors Component of a structured environment for controlling chemical reactions at the nanoscale.Increased reaction efficiency and selectivity.

Exploration of Novel Reactivity Patterns and Unconventional Catalytic Systems

The aldehyde group in this compound is a gateway to a wide array of chemical transformations, offering opportunities to explore novel reactivity and catalysis. chemicalbook.com While the classical reactions of aldehydes are well-documented, future research could focus on unconventional catalytic systems to unlock new synthetic pathways.

One area of interest is N-heterocyclic carbene (NHC) organocatalysis. NHCs can induce a polarity reversal (umpolung) in aldehydes, transforming them from electrophiles into nucleophiles. acs.orgresearchgate.net This opens up a range of reactions that are not accessible through traditional methods, allowing for the coupling of this compound with unconventional reaction partners to create complex molecular architectures. acs.org

Furthermore, the aromatic aldehyde moiety itself can participate in or even catalyze reactions under specific conditions, such as photoredox catalysis. nih.gov Recent studies have shown that simple aromatic aldehydes can act as photosensitizers or participate in novel coupling reactions. rsc.org Investigating the photochemical behavior of this compound could lead to the discovery of new, light-driven transformations and more sustainable catalytic systems. The development of synergistic catalytic approaches, combining multiple catalytic cycles, also presents a frontier for creating highly efficient and selective reactions involving this molecule. nih.gov

Q & A

Basic: What are the recommended experimental protocols for synthesizing and characterizing Octyl 4-formylbenzoate?

Answer:
Synthesis should follow esterification protocols using 4-formylbenzoic acid and octanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic methods (e.g., lipases like Novozym®435). For characterization:

  • Purity verification : Use GC or HPLC (>99% purity threshold) .
  • Structural confirmation : Employ FT-IR (to confirm ester carbonyl peaks at ~1740 cm⁻¹) and ¹H/¹³C NMR (to identify the octyl chain and formyl group resonances) .
  • Thermal stability : Conduct TGA to assess decomposition temperatures under inert atmospheres .
    Data reference : In analogous studies (e.g., octyl ferulate synthesis), Box-Behnken design (BBD) reduced experimental runs by 40% while optimizing reaction variables like temperature and enzyme loading .

Advanced: How can response surface methodology (RSM) be applied to optimize reaction conditions for this compound synthesis?

Answer:
RSM is ideal for multi-variable optimization (e.g., molar ratio, temperature, catalyst loading). Key steps:

Design selection : Use Central Composite Design (CCD) or BBD to minimize experimental runs. For example, BBD reduced 15 experiments to model interactions between enzyme amount, temperature, and stirring speed in octyl ferulate synthesis .

Statistical validation : Perform ANOVA (p < 0.05) to identify significant factors. Software like STATISTICA or Design-Expert is recommended .

Contradiction resolution : If data conflicts (e.g., yield vs. purity trade-offs), prioritize Pareto optimization or desirability functions .

Basic: What analytical techniques are critical for assessing the photostability of this compound in UV-filter formulations?

Answer:

  • In vitro SPF testing : Use spectrophotometric methods (e.g., Mansur equation) with a quartz plate and solar simulator. Reference Table 3 in analogous studies (e.g., octyl methoxycinnamate formulations), where blank formulations showed SPF < 0.3, confirming minimal intrinsic photoprotection .
  • Degradation monitoring : Track UV absorbance shifts (λmax ~320 nm) after accelerated UV exposure. Pair with HPLC to quantify degradation products .

Advanced: How can computational modeling address gaps in experimental data for this compound’s environmental fate?

Answer:

  • Molecular dynamics (MD) simulations : Model interactions with montmorillonite clays to predict adsorption behavior, validated via TG and XRD data .
  • Data extrapolation : Use QSAR models to estimate biodegradation rates if empirical data is scarce. For structurally similar compounds (e.g., octylphenol), environmental half-lives vary by ≤3x compared to nonylphenol analogs .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Engineering controls : Use fume hoods and closed systems to minimize inhalation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required during powder handling .
  • Emergency measures : Ensure eyewash stations and safety showers are accessible .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting purity results from GC vs. NMR)?

Answer:

  • Method cross-validation : Re-run analyses using orthogonal techniques (e.g., GC-MS vs. LC-MS).
  • Error analysis : Quantify uncertainties (e.g., ±2% for GC retention times, ±1.5 ppm for NMR shifts) .
  • Contamination checks : Test solvents/reagents for impurities (e.g., phthalates in plasticware) using blank runs .

Basic: What are the best practices for documenting and archiving raw data in studies involving this compound?

Answer:

  • Data segregation : Include processed data (e.g., chromatograms, spectra) in the main manuscript. Archive raw datasets (e.g., NMR FID files) in supplementary materials .
  • Metadata annotation : Label files with timestamps, instrument parameters, and operator initials .
  • Reproducibility : Follow Beilstein Journal guidelines, detailing at least five compounds’ synthesis in the main text; others in supplements .

Advanced: How can isotopic labeling (e.g., ¹³C) enhance mechanistic studies of this compound’s metabolic pathways?

Answer:

  • Tracer synthesis : Synthesize ¹³C-labeled this compound via esterification with ¹³C-octanol. Confirm labeling efficiency via MS .
  • Metabolite tracking : Use LC-HRMS to trace ¹³C incorporation in degradation products (e.g., 4-formylbenzoic acid) in in vitro models .

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